Thiophene-2-carbohydrazide hydrochloride

Electrocatalysis Water Oxidation OER

TCH·HCl is a heterocyclic building block for advanced research. It uniquely enables Co/Ni-based OER catalysts with Tafel slopes (41.5-45.7 mV/dec) surpassing IrO₂/RuO₂ benchmarks. It is a critical tool for TB strain differentiation (M. bovis vs. M. tuberculosis) and a privileged scaffold for antimycobacterial drug discovery (MIC <1 μg/mL). Procure high-purity material to ensure reproducible results in electrocatalysis and diagnostic microbiology workflows.

Molecular Formula C5H7ClN2OS
Molecular Weight 178.64 g/mol
CAS No. 1803610-91-4
Cat. No. B1430666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene-2-carbohydrazide hydrochloride
CAS1803610-91-4
Molecular FormulaC5H7ClN2OS
Molecular Weight178.64 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)NN.Cl
InChIInChI=1S/C5H6N2OS.ClH/c6-7-5(8)4-2-1-3-9-4;/h1-3H,6H2,(H,7,8);1H
InChIKeyDSRMEGJCFLOIIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiophene-2-Carbohydrazide Hydrochloride: Essential Procurement and Characterization Data for Research Sourcing


Thiophene-2-carbohydrazide (TCH), commonly available as the hydrochloride salt, is a heterocyclic building block consisting of a thiophene ring substituted at the 2-position with a carbohydrazide group. It exists as a solid powder with a purity specification of ≥98% (HPLC) and a melting point of 136–139 °C . The compound undergoes amide–imidic prototropic tautomerization, as evidenced by XRD and DFT computational studies at the B3LYP/6-311G(d,p) level, establishing its ground-state structural behavior [1]. It serves as a versatile precursor for synthesizing diverse heterocyclic systems, including 1,2,4-triazoles, oxadiazoles, and hydrazones [2].

Critical Procurement Rationale: Why Thiophene-2-Carbohydrazide Hydrochloride Cannot Be Indiscriminately Substituted


Substitution with analogs such as furan-2-carbohydrazide or pyridine-2-carbohydrazide introduces quantifiable changes in biological activity, coordination chemistry, and electronic properties. In anti-tubercular assays, direct comparative studies reveal that thiophene-containing derivatives exhibit superior potency, with MIC values frequently falling below 1 μg/mL, whereas corresponding furan analogs demonstrate reduced efficacy [1]. For electrocatalytic water oxidation, the thiophene-2-carbohydrazide ligand, when complexed with Co(II) and Ni(II), yields Tafel slopes (45.7 and 41.5 mV/dec) that surpass commercial RuO₂ and IrO₂ benchmarks, a performance profile not replicable with O-heterocycle analogs due to altered electron density at the metal center [2]. Furthermore, TCH possesses a validated diagnostic utility—differentiating Mycobacterium tuberculosis strains based on TCH susceptibility—a property not shared by its furan or pyridine counterparts, which have not been validated for this established clinical microbiology application .

Quantitative Comparative Evidence for Thiophene-2-Carbohydrazide Hydrochloride Against Key Analogs and Benchmarks


Superior Electrocatalytic Oxygen Evolution Reaction (OER) Kinetics Versus Commercial RuO₂ and IrO₂ Benchmarks

Co(II) and Ni(II) complexes of thiophene-2-carbohydrazide (TCH) exhibit significantly lower Tafel slopes for the oxygen evolution reaction (OER) compared to commercial noble-metal benchmarks RuO₂ and IrO₂. The Co(II) complex [Co(tphch)₃]²⁺ (Complex-2) yields a Tafel slope of 45.7 mV/dec, while the Ni(II) complex [Ni(tphch)₃]²⁺ (Complex-3) yields 41.5 mV/dec [1]. These values are substantially lower than typical Tafel slopes reported for RuO₂ (~55–65 mV/dec) and IrO₂ (~50–60 mV/dec) under comparable alkaline conditions [1]. Lower Tafel slopes indicate faster reaction kinetics and a more favorable electrocatalytic mechanism for the TCH-based complexes.

Electrocatalysis Water Oxidation OER Metal-Organic Complexes

Enhanced Anti-Tubercular Potency of Thiophene-Carbohydrazides Versus Furan Analogs

A systematic comparative study of thiophene- and furan-based carbohydrazides against Mycobacterium tuberculosis H37Rv (ATTC27294) revealed that thiophene derivatives consistently achieve lower minimum inhibitory concentration (MIC) values. Specifically, seven thiophene-containing compounds (3e, 3g, 3h, 9b, 9c, 9e, and 9h) exhibited MIC < 1 μg/mL [1]. In contrast, parallel evaluations of furan-2-carbohydrazide derivatives showed diminished anti-tubercular activity across the same series [2]. The enhanced potency of thiophene analogs is attributed to favorable hydrophobic interactions and optimal electron density for enoyl-ACP reductase (InhA) inhibition, as supported by molecular docking studies [1].

Anti-tubercular Antimycobacterial Drug Discovery Heterocyclic Chemistry

Diagnostic Selectivity: Validated Differential Susceptibility of M. tuberculosis Strains to TCH

Thiophene-2-carboxylic acid hydrazide (TCH) exhibits a well-documented differential inhibitory effect against Mycobacterium tuberculosis complex strains. M. bovis strains (including BCG) are inhibited at TCH concentrations of 1 μg/mL, whereas M. tuberculosis strains tolerate up to 5 μg/mL [1]. This 5-fold differential susceptibility window forms the basis of a validated diagnostic assay for distinguishing bovine, 'Asian human,' and 'African' strains from 'classical' human M. tuberculosis strains . In contrast, the furan-2-carbohydrazide analog lacks any established diagnostic utility for mycobacterial strain differentiation.

Clinical Microbiology Mycobacteriology Diagnostic Reagents Strain Differentiation

Distinct Resistance Mechanism: TCH Does Not Affect Mycolic Acid Synthesis Unlike Isoniazid

Although thiophene-2-carboxylic acid hydrazide (TCH) structurally resembles the front-line anti-tubercular drug isoniazid (INH), it exhibits a distinct mechanism of action. Biochemical assays demonstrate that TCH does not inhibit mycolic acid synthesis, a hallmark of INH's bactericidal activity [1]. Furthermore, a S315T mutation in the katG gene confers cross-resistance to both TCH and INH, but TCH-resistant mutants also emerge via mutations in the ahpC promoter locus, a resistance pathway not shared with INH [1]. This divergent mechanism and resistance profile distinguish TCH from INH and ethionamide.

Mechanism of Action Drug Resistance Tuberculosis KatG

Validated Application Scenarios for Thiophene-2-Carbohydrazide Hydrochloride Based on Quantitative Differentiation


Electrocatalytic Water Oxidation: Development of Earth-Abundant Metal OER Catalysts with Kinetics Superior to RuO₂/IrO₂

This application directly leverages the Tafel slope advantage (45.7 and 41.5 mV/dec for Co(II)-TCH and Ni(II)-TCH complexes, respectively) over commercial noble-metal benchmarks [1]. Researchers synthesizing molecular electrocatalysts for oxygen evolution should prioritize TCH as a ligand to achieve faster OER kinetics with cost-effective 3d transition metals. The reported performance positions TCH-based complexes as viable alternatives to Ru- and Ir-based catalysts in alkaline water electrolyzers.

Anti-Tubercular Drug Discovery: Scaffold with Validated Sub-μg/mL Potency Against M. tuberculosis H37Rv

The comparative MIC data demonstrating <1 μg/mL activity for thiophene-carbohydrazide derivatives against M. tuberculosis H37Rv [2] substantiate its use as a privileged scaffold in antimycobacterial hit-to-lead campaigns. Medicinal chemistry teams should select thiophene-2-carbohydrazide over furan-2-carbohydrazide for initial SAR exploration when targeting enoyl-ACP reductase (InhA) inhibition [2].

Clinical Microbiology Diagnostics: Validated Reagent for M. tuberculosis Complex Strain Differentiation

Clinical microbiology laboratories require TCH for the established differential susceptibility assay that distinguishes M. bovis (susceptible at 1 μg/mL) from M. tuberculosis (tolerant up to 5 μg/mL) [3]. This validated, 5-fold differentiation window is a unique property of TCH; no other heterocyclic hydrazide (e.g., furan-2-carbohydrazide) has been qualified for this diagnostic purpose . Procurement of high-purity (≥98%) TCH is essential for reproducible diagnostic workflows.

Mechanistic Studies of Novel Anti-Tubercular Agents: Tool Compound with INH-Orthogonal Mode of Action

Given that TCH does not inhibit mycolic acid synthesis and exhibits ahpC-mediated resistance distinct from INH [3], it serves as a valuable tool compound for dissecting alternative anti-tubercular pathways. Researchers studying KatG-independent activation mechanisms or AhpC-associated stress responses in mycobacteria should procure TCH as a mechanistically orthogonal comparator to INH.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiophene-2-carbohydrazide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.